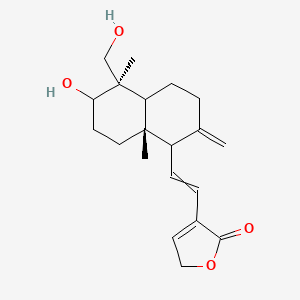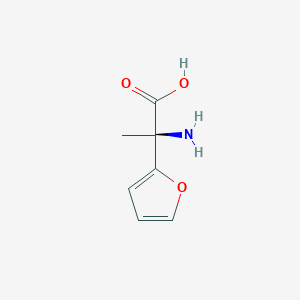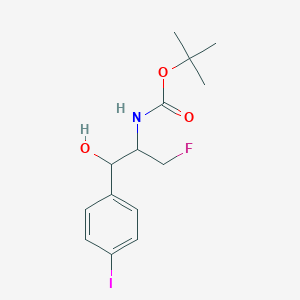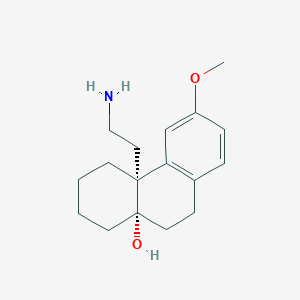
(4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol is a complex organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound features additional functional groups, including an aminoethyl group and a methoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors.
Introduction of Functional Groups: Aminoethyl and methoxy groups can be introduced through substitution reactions using reagents like ethylamine and methanol, respectively.
Stereoselective Synthesis: Ensuring the correct stereochemistry (4bR,8aS) may require the use of chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, lacking the additional functional groups.
Tetrahydrophenanthrene: A partially saturated derivative.
Methoxyphenanthrene: A phenanthrene with a methoxy group.
Uniqueness
(4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol is unique due to its specific stereochemistry and the presence of both aminoethyl and methoxy groups. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(4bR,8aS)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |
InChI |
InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m1/s1 |
InChI Key |
ZMTOTUBECQQECQ-SJORKVTESA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@@]3([C@]2(CCCC3)CCN)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


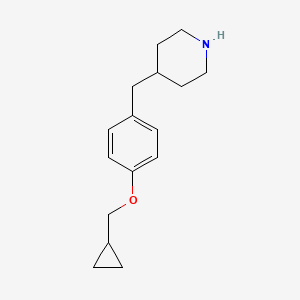
![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)
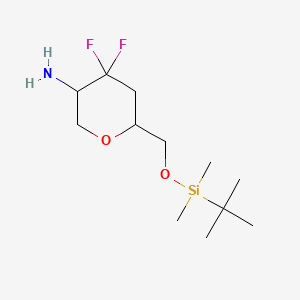
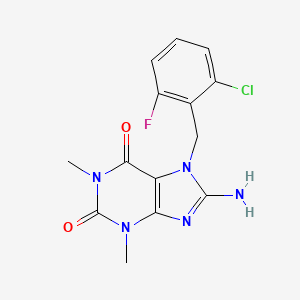

![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
